molecular formula C6H16ClNOS B6182497 2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride CAS No. 2613385-50-3

2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride

Cat. No.: B6182497
CAS No.: 2613385-50-3
M. Wt: 185.7
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Description

2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15NOS·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural features, which include a methoxy group, a methylsulfanyl group, and an amine group, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybutane and methylthiol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the amine to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines, de-methoxylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and methylsulfanyl groups can modulate its lipophilicity and reactivity. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)butan-1-amine: The non-hydrochloride form of the compound.

    4-(methylsulfanyl)butan-1-amine: Lacks the methoxy group.

    2-methoxybutan-1-amine: Lacks the methylsulfanyl group.

Uniqueness

2-methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride is unique due to the presence of both the methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable scaffold for the synthesis of diverse chemical entities and for exploring various biological activities.

Properties

CAS No.

2613385-50-3

Molecular Formula

C6H16ClNOS

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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